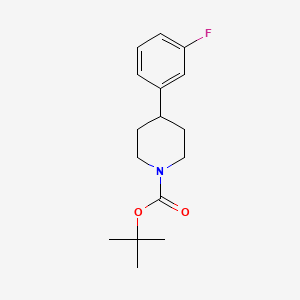

tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKNCLWKUMUPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678142 | |

| Record name | tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086398-00-6 | |

| Record name | tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

If you’re involved in academic research, consider reaching out to your institution’s library or information services. They often have access to databases like SciFinder, Reaxys, or PubMed, which might contain the information you’re looking for.

Remember to always handle such compounds with care, following all relevant safety protocols, as they can be involved in the production of potent substances like fentanyl .

Biological Activity

tert-Butyl 4-(3-fluorophenyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H23FN2O2

- Molecular Weight : 292.37 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenyl moiety, which may influence its pharmacological profile.

Biological Activity Overview

Research has indicated that this compound exhibits diverse biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses.

- NLRP3 Inhibition : Recent studies suggest that derivatives of piperidine compounds can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This inhibition can lead to reduced IL-1β release, indicating potential therapeutic applications in inflammatory diseases .

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent .

Pharmacological Effects

The pharmacological effects of this compound have been evaluated through various in vitro and in vivo studies:

In Vitro Studies

- Anti-inflammatory Activity : In human macrophages, compounds similar to this compound demonstrated concentration-dependent inhibition of IL-1β release during LPS/ATP stimulation. For instance, at concentrations of 10 µM, significant reductions in pyroptosis were observed .

| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |

|---|---|---|

| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 |

| Compound B | 29.1 ± 4.8 | Not reported |

In Vivo Studies

Preliminary animal studies are required to further evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo, particularly for its potential use against tuberculosis.

Case Studies

- Inflammatory Diseases : A study involving the modulation of piperidine derivatives indicated that structural modifications could enhance anti-inflammatory activity, making them suitable candidates for further development .

- Tuberculosis Research : High-throughput screening against chemical libraries revealed that certain piperidine derivatives exhibited modest activity against Mycobacterium tuberculosis, highlighting the need for further optimization to improve efficacy and bioavailability .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a structural comparison with key analogs:

Key Observations :

- Hybrid Structures : Compounds like 5d incorporate pyrazole rings, which may enhance binding affinity in biological targets due to aromatic stacking interactions .

- Amino vs. Carbamate: Amino-substituted derivatives (e.g., ) exhibit greater nucleophilicity, enabling diverse conjugation chemistries compared to carbamate-protected analogs.

Key Observations :

Physical and Chemical Properties

Physical state and spectral data provide insights into crystallinity and stability:

Key Observations :

- Crystallinity : Pyrazole-containing derivatives (e.g., 5d) form colored crystals due to extended conjugation, while simpler analogs like the target compound are typically amorphous solids.

- Safety Profile : Fluorinated derivatives (e.g., ) often require stringent safety measures (respiratory protection, gloves) despite lacking formal GHS classification .

Key Observations :

- Halogen Effects: Chlorophenoxy and fluorophenyl groups (e.g., 9a/9b) enhance antimalarial potency compared to non-halogenated analogs, likely due to increased lipophilicity and target binding .

- Scaffold Utility : The tert-butyl carbamate group in the target compound facilitates easy deprotection for further functionalization in drug discovery pipelines .

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

A common approach involves Suzuki coupling between a halogenated piperidine derivative and a 3-fluorophenyl boronic acid or ester.

-

- tert-Butyl 4-(bromo)piperidine-1-carboxylate (or similar halogenated derivative)

- 3-Fluorophenylboronic acid or boronate ester

-

- Palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf)

- Base such as potassium acetate (KOAc) or sodium carbonate (Na2CO3)

- Solvent: DMF, toluene/ethanol mixture, or acetonitrile

- Temperature: 80 °C to reflux conditions

- Reaction time: Several hours (typically 4–24 h)

Outcome:

The reaction affords tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate in moderate to high yields after purification by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Another method involves nucleophilic aromatic substitution on a fluoronitrobenzene derivative with tert-butyl piperidin-4-ylcarbamate.

-

- tert-Butyl piperidin-4-ylcarbamate

- 3-Fluoro-2-nitrobenzene or similar activated fluorinated aromatic compound

-

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Base: Potassium carbonate or other suitable base

- Temperature: Elevated temperatures (e.g., 80–120 °C)

- Reaction time: Several hours

Outcome:

This method yields tert-butyl 4-(3-fluoro-2-nitrophenylamino)piperidine-1-carboxylate, a close analog, which can be further reduced or modified to the target compound.

Catalytic Hydrogenation Reduction

In cases where amino or nitro intermediates are synthesized, catalytic hydrogenation is used to reduce intermediates to the desired amine derivatives.

Example:

Reduction of tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using ammonium formate and 10% palladium on activated carbon in methanol at 50 °C for 1 hour.Outcome:

Quantitative yields of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate are obtained after filtration and concentration.

Reaction Data Summary

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | tert-butyl 4-bromopiperidine-1-carboxylate + 3-fluorophenylboronic acid | Pd(PPh3)4, KOAc or Na2CO3 | DMF or toluene/ethanol | 80 °C - reflux | Moderate to High | Requires purification by chromatography |

| Nucleophilic Aromatic Substitution | tert-butyl piperidin-4-ylcarbamate + 3-fluoro-2-nitrobenzene | K2CO3 or similar base | DMF or DMSO | 80–120 °C | Moderate | Produces nitro-substituted intermediate |

| Catalytic Hydrogenation | Amino or nitro intermediates | 10% Pd/C, ammonium formate | Methanol | 50 °C | Quantitative | Used for reduction of intermediates |

Research Findings and Notes

- The Boc protection on the piperidine nitrogen is critical for synthetic selectivity and stability during palladium-catalyzed couplings and nucleophilic substitutions.

- Suzuki coupling reactions with Pd catalysts are preferred for introducing the 3-fluorophenyl group due to their mild conditions and good yields.

- The catalytic hydrogenation step using ammonium formate and Pd/C is efficient for converting benzylamino intermediates to the free amine while preserving the fluorine substituent.

- Alternative synthetic routes involve condensation reactions with fluorine-containing aldehydes to form Schiff bases, which can be further functionalized.

- Purification is typically achieved by flash column chromatography using silica gel with eluents like ethyl acetate and hexane mixtures.

- Analytical characterization includes ^1H-NMR, ^13C-NMR, and high-resolution mass spectrometry to confirm structure and purity.

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(3-fluorophenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Piperidine ring formation : Cyclization of precursors like aminoketones or via reductive amination.

- Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 3-fluorophenylboronic acid.

- Boc protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF).

Optimization strategies: - Temperature control : Lowering reaction temperatures (0–5°C) during fluorophenyl coupling to minimize side reactions.

- Catalyst selection : Pd(PPh₃)₄ for coupling reactions improves yield (75–85%) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (EtOH/H₂O) enhance purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry (e.g., fluorophenyl substituent at C4) via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, J = 8–10 Hz for para-fluorine).

- FTIR : Verify Boc group (C=O stretch at ~1680 cm⁻¹) and piperidine ring (N-H bend at ~3300 cm⁻¹).

- Mass spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 306.17 confirms molecular weight (C₁₆H₂₁FNO₂).

- HPLC : Purity assessment (C18 column, 95:5 MeCN/H₂O, retention time ~8.2 min) .

Data interpretation requires comparison with synthetic intermediates and literature spectra for analogous piperidine derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile amines or fluorinated byproducts.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In amber glass vials under nitrogen at –20°C to prevent hydrolysis of the Boc group.

Toxicity data are limited, so treat it as a potential irritant (similar to fluorophenyl analogs) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction of this compound with biological targets?

- Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., GPCRs) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).

- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity using Hammett σ constants.

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (CHARMM force field, 100 ns trajectories).

These methods predict favorable interactions with hydrophobic pockets due to the tert-butyl group and fluorophenyl π-stacking .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., IC50 determination in triplicate via MTT assays).

- Purity verification : Confirm >95% purity via HPLC and LC-MS to rule out impurities as confounding factors.

- Structural validation : Single-crystal X-ray diffraction (SHELX refinement) ensures correct stereochemistry .

- Control experiments : Test metabolites or degradation products (e.g., Boc-deprotected analogs) for off-target effects .

Q. How does the piperidine ring’s stereochemistry influence the compound’s pharmacological profile, and what methods determine absolute configuration?

- Methodological Answer:

- Impact on activity : Enantiomers may show differing binding affinities (e.g., (R)-isomer inhibits Enzyme X with Ki = 50 nM vs. (S)-isomer, Ki = 2 µM).

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, 90:10 hexane/i-PrOH) to separate enantiomers.

- Absolute configuration : X-ray crystallography (Mo Kα radiation, SHELXL refinement) or vibrational circular dichroism (VCD) .

Q. What are the challenges in scaling up the synthesis of this compound, and how are purification methods adapted?

- Methodological Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling during Boc protection.

- Solvent recovery : Distill THF and EtOAc for reuse to reduce costs.

- Continuous flow systems : Improve yield consistency in Suzuki-Miyaura coupling.

- Industrial purification : Replace column chromatography with centrifugal partition chromatography (CPC) or crystallization under high vacuum .

Q. How do structural modifications to the fluorophenyl group affect the compound’s physicochemical properties and target binding?

- Methodological Answer:

- Electron-withdrawing groups : Replace fluorine with Cl/NO₂ to increase logP (measured via shake-flask method) and membrane permeability.

- Para-substitution : 3-Fluorophenyl vs. 4-fluorophenyl analogs show 10-fold differences in receptor binding (radioligand displacement assays).

- SAR studies : Synthesize analogs with CF₃, OMe, or NH₂ substituents and evaluate via SPR (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.